Fe(II/III) Redox Potential: +190 mV Anodic Shift vs. Unsubstituted Ferroin Enables High‑Potential Titrimetry
The tris(5-nitro-1,10-phenanthroline)iron(II) complex (nitroferroin) exhibits a formal redox potential (E°) of +1.25 V vs. NHE, which is +190 mV more anodic than the unsubstituted tris(1,10-phenanthroline)iron(II) complex (ferroin, E° = +1.06 V vs. NHE) [1][2]. This shift is attributed to the electron‑withdrawing inductive effect of the 5-nitro group, which stabilizes the Fe(II) oxidation state relative to Fe(III).
| Evidence Dimension | Fe(II/III) formal redox potential (E°) |
|---|---|
| Target Compound Data | +1.25 V vs. NHE (nitroferroin, tris(5-nitro-1,10-phen)iron(II)) |
| Comparator Or Baseline | +1.06 V vs. NHE (ferroin, tris(1,10-phen)iron(II)) |
| Quantified Difference | +190 mV anodic shift |
| Conditions | 1 M H₂SO₄; potential referenced to normal hydrogen electrode (NHE) |
Why This Matters
The +190 mV anodic shift allows nitroferroin to serve as a redox indicator in strongly oxidizing titrations (e.g., Ce⁴⁺, MnO₄⁻) where ferroin would be prematurely oxidized and lose colorimetric discrimination, directly informing procurement of the 5‑nitro derivative for high‑potential analytical workflows.
- [1] Chemeurope. (n.d.). Ferroin redox potential: E° = +1.06 V in 1 M H₂SO₄. Retrieved from https://www.chemeurope.com/en/encyclopedia/Ferroin.html View Source
- [2] Wikipedia. (2018). Nitroferroin transition potential: +1.25 V vs. NHE. Retrieved from https://zh.wikipedia.org/wiki/试亚铁灵 View Source
